molecular formula C15H13ClN2O4 B11548266 N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,4-dimethoxyaniline

N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,4-dimethoxyaniline

Cat. No.: B11548266
M. Wt: 320.73 g/mol
InChI Key: LSIJFJLQOMECGI-UHFFFAOYSA-N
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Description

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-(3,4-DIMETHOXYPHENYL)METHANIMINE is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a chlorinated nitrophenyl group and a dimethoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-(3,4-DIMETHOXYPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.

  • Starting Materials

    • 4-chloro-3-nitrobenzaldehyde
    • 3,4-dimethoxyaniline
  • Reaction Conditions

    • Solvent: Ethanol or methanol
    • Catalyst: Acidic or basic catalyst (e.g., hydrochloric acid or sodium hydroxide)
    • Temperature: Room temperature to moderate heating (25-60°C)
    • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-(3,4-DIMETHOXYPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride

    Oxidation: Potassium permanganate, chromium trioxide

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (copper(I) iodide)

Major Products

    Reduction: 4-amino-3-nitrophenyl derivative

    Oxidation: Aldehyde or carboxylic acid derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-(3,4-DIMETHOXYPHENYL)METHANIMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and methoxy groups can play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-BROMO-3-NITROPHENYL)-N-(3,4-DIMETHOXYPHENYL)METHANIMINE
  • (E)-1-(4-CHLORO-3-NITROPHENYL)-N-(3,4-DIMETHOXYPHENYL)ETHANIMINE
  • (E)-1-(4-CHLORO-3-NITROPHENYL)-N-(3,4-DIMETHOXYPHENYL)PROPENIMINE

Uniqueness

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-(3,4-DIMETHOXYPHENYL)METHANIMINE is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and methoxy groups can influence its electronic properties and interactions with other molecules.

Properties

Molecular Formula

C15H13ClN2O4

Molecular Weight

320.73 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-N-(3,4-dimethoxyphenyl)methanimine

InChI

InChI=1S/C15H13ClN2O4/c1-21-14-6-4-11(8-15(14)22-2)17-9-10-3-5-12(16)13(7-10)18(19)20/h3-9H,1-2H3

InChI Key

LSIJFJLQOMECGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC

Origin of Product

United States

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